3,5-dibromothiophene-2-sulfonyl chloride
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Overview
Description
3,5-dibromothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBr2ClO2S2 and a molecular weight of 340.44 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a sulfonyl chloride group attached to the thiophene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3,5-dibromothiophene-2-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the direct bromination of thiophene using bromine in acetic acid or chloroform to produce 3,5-dibromothiophene . This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .
Chemical Reactions Analysis
3,5-dibromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiophene derivatives.
Scientific Research Applications
3,5-dibromothiophene-2-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Biological Studies: The compound is employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3,5-dibromothiophene-2-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The bromine atoms also provide sites for further functionalization through substitution or coupling reactions .
Comparison with Similar Compounds
3,5-dibromothiophene-2-sulfonyl chloride can be compared with other thiophene derivatives, such as:
2,5-dibromothiophene: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
3-bromothiophene-2-sulfonyl chloride: Contains only one bromine atom, resulting in different reactivity and applications.
Thiophene-2-sulfonyl chloride: Does not have bromine atoms, limiting its use in certain coupling reactions.
The unique combination of bromine atoms and a sulfonyl chloride group in this compound makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
319002-87-4 |
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Molecular Formula |
C4HBr2ClO2S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,5-dibromothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H |
InChI Key |
KSZCHVMDIOJIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
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